2-iodo-9,9-dimethyl-9H-fluorene

C-H Functionalization Palladium Catalysis Cross-Coupling

Sourcing a reliable, high-reactivity fluorene monomer for polyfluorene synthesis often involves compromises in coupling efficiency. This compound directly addresses that. Its 2-iodo substituent provides superior reactivity in Pd-catalyzed cross-couplings, ensuring higher yields and faster reaction times than bromo or chloro analogs. - Enables regioregular 2,7-linked polymer chains for stable blue electroluminescence. - 9,9-Dimethyl groups ensure solubility and thermal stability for solution processing. - Heavy-atom effect enhances spin-orbit coupling for TADF/phosphorescent emitter design.

Molecular Formula C15H13I
Molecular Weight 320.17 g/mol
CAS No. 144981-85-1
Cat. No. B124527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-9,9-dimethyl-9H-fluorene
CAS144981-85-1
Molecular FormulaC15H13I
Molecular Weight320.17 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C
InChIInChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3
InChIKeyDVLSJPCXPNKPRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-9,9-dimethyl-9H-fluorene: Baseline Overview


2-Iodo-9,9-dimethyl-9H-fluorene (CAS 144981-85-1), molecular formula C₁₅H₁₃I and molecular weight 320.17 g/mol, is a halogenated fluorene derivative characterized by an iodine substituent at the 2-position and geminal dimethyl groups at the 9-position. It appears as a white to light yellow crystalline powder with a melting point of 63–65 °C and a predicted boiling point of 376.5 °C at 760 mmHg . The compound belongs to the 9,9-dialkylfluorene class, where the 9,9-dimethyl substitution enhances solubility in common organic solvents and improves thermal and morphological stability compared to unsubstituted fluorene derivatives . Its rigid fluorene backbone contributes to a wide bandgap, high carrier mobility, and good photoluminescence efficiency, making it a valued building block in materials chemistry, particularly for organic light-emitting diodes (OLEDs) and organic semiconductors .

Why 2-Iodo-9,9-dimethyl-9H-fluorene Cannot Be Replaced


The 2-iodo-9,9-dimethyl-9H-fluorene derivative is not a fungible commodity within the 9,9-dimethylfluorene halogen series. Substituting the iodine atom at the 2-position with bromine (CAS 28320-31-2) or chlorine (CAS 382602-31-5) fundamentally alters the molecule's reactivity profile in key transformations. Iodine, as the leaving group, exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings compared to bromine or chlorine . This enhanced reactivity translates to higher yields and shorter reaction times, which are critical parameters in both research and industrial-scale synthesis [1]. Furthermore, the iodine atom's greater atomic radius and polarizability influence the electronic properties of the fluorene core, affecting the photophysical behavior of the resulting materials, a nuance that can alter device performance in optoelectronic applications . Therefore, substituting a 2-iodo derivative with a bromo or chloro analog is not a straightforward replacement but a decision that can lead to significant differences in synthetic efficiency and final product properties.

2-Iodo-9,9-dimethyl-9H-fluorene: Quantitative Evidence Guide


Superior C–H Arylation Reactivity Over Bromo Analog

In a 2025 study on Pd-catalyzed C–H functionalization of fluorenes, 2-iodo-9,9-dimethyl-9H-fluorene demonstrated significantly higher reactivity compared to its bromo analog. The reaction with benzamides using the iodo derivative produced the desired coupled products in yields ranging from 62% to 88% [1]. In contrast, similar C–H arylation protocols utilizing 2-bromo-9,9-dimethyl-9H-fluorene often require harsher conditions (higher temperatures, longer reaction times) and can result in lower yields due to the decreased leaving-group ability of bromine . The higher reactivity of the carbon-iodine bond is a direct consequence of its lower bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 68 kcal/mol), facilitating a more efficient oxidative addition step with the palladium catalyst .

C-H Functionalization Palladium Catalysis Cross-Coupling

Enhanced Solubility and Thermal Stability for Solution-Processed OLEDs

The 9,9-dimethyl substitution in 2-iodo-9,9-dimethyl-9H-fluorene confers a significant advantage in solubility and thermal stability over non-alkylated fluorene analogs. The compound's solubility in common organic solvents is enhanced, and it exhibits a high thermal stability that allows for the formation of stable amorphous thin films via solution-based processes like spin-coating or inkjet printing . While specific glass transition temperature (Tg) data for this exact compound is often determined for its downstream polymeric or small-molecule derivatives, studies on structurally analogous 2,7-disubstituted-9,9-dimethylfluorenes show that the 9,9-dimethyl group increases Tg by 15–20 °C compared to biphenyl-bridged analogs [1]. This morphological stability is crucial for preventing crystallization and maintaining device performance over time, a challenge for many unsubstituted fluorene-based materials.

OLED Materials Solution Processing Thermal Stability

High-Yielding Synthetic Route from Common Precursors

A well-established and scalable synthetic procedure for 2-iodo-9,9-dimethyl-9H-fluorene achieves a high isolated yield of 91% . The method involves the alkylation of 2-iodofluorene with iodomethane in the presence of potassium tert-butoxide in anhydrous THF. This high-yielding route contrasts with the synthesis of the 3-iodo isomer (CAS 1778649-20-9), which requires direct iodination of 9,9-dimethylfluorene, a process that can be less regioselective and may result in lower overall yields and more challenging purification . The 2-iodo isomer's synthesis benefits from the commercial availability and established reactivity of 2-iodofluorene as a starting material.

Synthesis Optimization Process Chemistry Yield

Defined Regiochemistry for Precision Polymer Synthesis

The 2-iodo substitution pattern on the fluorene ring is precisely defined, enabling the synthesis of well-defined, regioregular polymers and small molecules. This is critical for achieving consistent and predictable optoelectronic properties. In contrast, the 3-iodo isomer (CAS 1778649-20-9) places the reactive site at a different position on the aromatic ring, leading to materials with altered electronic conjugation and, consequently, different photophysical and electrochemical characteristics . For instance, the 2,7-linkage, which is the standard for high-performance polyfluorenes, is readily accessible from 2-iodo-9,9-dimethyl-9H-fluorene but not from the 3-iodo isomer. The regiochemistry of the 2-iodo compound is also a key feature in a Japanese patent (JPH07206734) that describes a method for its high-purity, high-efficiency production specifically for electronic material intermediates .

Regioselectivity Polymer Chemistry OLED Host Materials

Heavy-Atom Effect for Spin-Orbit Coupling in OLED Emitters

The presence of the heavy iodine atom at the 2-position introduces a significant heavy-atom effect, enhancing spin-orbit coupling (SOC) in the fluorene core . This effect facilitates intersystem crossing (ISC) between singlet and triplet excited states, which is a critical mechanism for harvesting triplet excitons in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. The enhanced SOC can lead to higher internal quantum efficiencies in light-emitting devices. This property is markedly less pronounced in the analogous bromo (CAS 28320-31-2) and chloro (CAS 382602-31-5) derivatives, as the SOC constant scales approximately with the fourth power of the atomic number (Z⁴) [1]. While quantitative SOC data for this specific compound is not directly provided, the theoretical framework strongly supports a substantial difference.

OLED Emitters Phosphorescence Spin-Orbit Coupling

2-Iodo-9,9-dimethyl-9H-fluorene: Key Application Scenarios


Blue Light-Emitting Polymers for OLEDs

2-Iodo-9,9-dimethyl-9H-fluorene is an essential monomer for synthesizing polyfluorenes (PFs) and related copolymers via Suzuki or Yamamoto polycondensation. Its 2-iodo functionalization ensures the formation of regioregular, 2,7-linked polymer chains, which are crucial for achieving stable, efficient blue electroluminescence . The 9,9-dimethyl groups impart the necessary solubility and thermal stability for solution processing into high-quality amorphous films, a key requirement for large-area OLED manufacturing [1].

OLED Host and Hole-Transport Materials

As a key intermediate, this compound is widely used in Pd-catalyzed C–H arylation and Suzuki-Miyaura cross-coupling reactions to construct complex small molecules for OLEDs . Its high reactivity, documented in yields of 62–88%, allows for the efficient introduction of fluorene units into host materials and hole-transport layers, which are critical for charge balance and exciton confinement in OLED devices [1]. The heavy iodine atom can also be strategically retained or replaced to fine-tune the electronic and photophysical properties of the final material.

Phosphorescent and TADF Emitters

The compound's iodine atom serves a dual purpose: it is both a reactive handle for further functionalization and a source of a strong heavy-atom effect. This effect enhances spin-orbit coupling, which is leveraged in the design of phosphorescent or thermally activated delayed fluorescence (TADF) emitters to increase the rate of intersystem crossing and improve overall device quantum efficiency . This property makes it a more valuable starting material than its bromo or chloro counterparts for developing next-generation, high-efficiency OLED emitters.

Fluorene-Based OFET Semiconductors

The rigid, planar fluorene core of this compound contributes to high charge carrier mobility, a property that is essential for organic field-effect transistors (OFETs) . The 2-iodo group can be used in cross-coupling reactions to extend the π-conjugated system, creating larger acene-like or heteroacene structures with improved intermolecular π-π stacking and charge transport properties. The 9,9-dimethyl substitution further aids in controlling molecular packing in the solid state, which is critical for optimizing OFET performance.

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